PNMT Weak Binding Profile
Ethyl (5-amino-2-methylphenyl)carbamate exhibits a specific, quantifiable binding affinity for Phenylethanolamine N-Methyltransferase (PNMT) with an inhibition constant (Ki) of 1.11E+6 nM [1]. This represents a pronounced reduction in potency compared to established PNMT inhibitors, such as the second-generation inhibitor PNMT-IN-1, which displays a Ki of 1.2 nM . This quantitative difference in binding affinity makes the compound unsuitable for applications requiring potent PNMT blockade but strategically valuable as a weak-binding control compound or as a scaffold for SAR studies aimed at understanding the structural basis for reduced target engagement.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 1.11E+6 nM |
| Comparator Or Baseline | PNMT-IN-1 (a second-generation PNMT inhibitor): Ki = 1.2 nM |
| Quantified Difference | ~925,000-fold difference in potency |
| Conditions | In vitro radiochemical assay using bovine phenylethanolamine N-methyl-transferase (PNMT). |
Why This Matters
This provides a quantitative benchmark for its activity as a weak-binding control, a critical tool for validating assay sensitivity and exploring structure-activity relationships where potent inhibition is not the desired outcome.
- [1] BindingDB. (n.d.). BDBM50367284 CHEMBL291584: Affinity Data for Phenylethanolamine N-Methyltransferase (PNMT). View Source
